molecular formula C12H22N2O2 B029269 Cyclo(L-leucyl-L-leucyl) CAS No. 952-45-4

Cyclo(L-leucyl-L-leucyl)

Cat. No.: B029269
CAS No.: 952-45-4
M. Wt: 226.32 g/mol
InChI Key: XWYXUMDVQIOAPR-UWVGGRQHSA-N
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Description

SB202190 is a pyridinyl imidazole compound known for its role as a selective inhibitor of p38 mitogen-activated protein kinases (MAPKs). It is widely used in scientific research to study the p38 MAPK pathway, which is involved in various cellular processes such as inflammation, cell differentiation, and apoptosis .

Biochemical Analysis

Biochemical Properties

Cyclo(L-leucyl-L-leucyl) is involved in various biochemical reactions. It has been found to inhibit biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA) . The compound interacts with enzymes and proteins within the bacterial cells, disrupting their normal function and preventing the formation of biofilms .

Cellular Effects

Cyclo(L-leucyl-L-leucyl) has significant effects on various types of cells. In MRSA, it modifies the surface hydrophobicity and significantly reduces the slime synthesis of the bacteria . This alteration in the bacterial cell surface prevents the assembly of biofilms and disrupts the associated virulence cascade .

Molecular Mechanism

The molecular mechanism of Cyclo(L-leucyl-L-leucyl) involves binding interactions with biomolecules within the bacterial cells. It impedes the synthesis of extracellular polymeric substances (EPS), which are crucial for biofilm formation . This disruption in EPS synthesis prevents biofilm assembly and the associated virulence cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, Cyclo(L-leucyl-L-leucyl) has shown a dose-dependent antibiofilm activity against MRSA strains . Over time, it has been observed to disrupt preformed biofilms of MRSA, indicating its potential for treating established infections .

Dosage Effects in Animal Models

They are often well-tolerated, with toxicity and adverse effects typically occurring only at high doses .

Metabolic Pathways

Cyclo(L-leucyl-L-leucyl) is part of the metabolic pathways of certain Bacillus species . It is derived from two molecules of L-leucyl-tRNA(Leu) in a reaction catalyzed by the enzyme cyclo(L-Leu-L-Leu) synthase .

Transport and Distribution

It is known that cyclic dipeptides can passively diffuse across cell membranes due to their small size and lipophilic nature .

Subcellular Localization

The subcellular localization of Cyclo(L-leucyl-L-leucyl) is not well-defined. As a small, lipophilic molecule, it is likely to be found throughout the cell, including in the cytoplasm and possibly associated with cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: SB202190 can be synthesized through a multi-step process involving the reaction of 4-fluorobenzaldehyde with 4-hydroxybenzaldehyde to form a bis-benzylidene intermediate. This intermediate is then cyclized with 4-pyridinecarboxaldehyde in the presence of ammonium acetate to yield SB202190 .

Industrial Production Methods: The industrial production of SB202190 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: SB202190 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridine and imidazole rings. It can also participate in hydrogen bonding and π-π interactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of SB202190 with modified functional groups, which can be used to study structure-activity relationships .

Comparison with Similar Compounds

Uniqueness: SB202190 is unique in its ability to induce autophagic vacuole formation and defective autophagy in certain cell types, an effect not observed with other p38 MAPK inhibitors . This makes it a valuable tool for studying autophagy and related cellular processes.

Properties

IUPAC Name

(3S,6S)-3,6-bis(2-methylpropyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYXUMDVQIOAPR-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241782
Record name Cycloleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952-45-4
Record name Cyclo(leucylleucine)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cycloleucylleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000952454
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloleucylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 9, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
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Synthesis routes and methods II

Procedure details

Refluxing a dioxane solution of (S)-2-amino-4-methylpentan-1-ol with complex 1 (1 mol %) led to 64% isolated yield of the cyclic dipeptide, 3,6-diisobutylpiperazine-2,5-dione 7b after workup (Table 31, entry 1). The product structure was confirmed by MS, NMR spectroscopies.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological role of Cyclo(L-leucyl-L-leucyl)?

A: Cyclo(L-leucyl-L-leucyl) serves as a crucial intermediate in the biosynthesis of pulcherriminic acid. [, ] This pathway has been identified in microorganisms like Candida pulcherrima and Bacillus subtilis. [, ] Research suggests that these organisms utilize two molecules of L-leucine to form one molecule of Cyclo(L-leucyl-L-leucyl), which is then further oxidized to pulcherriminic acid. [, ]

Q2: How is Cyclo(L-leucyl-L-leucyl) converted to pulcherriminic acid?

A: Studies indicate that the conversion of Cyclo(L-leucyl-L-leucyl) to pulcherriminic acid is a multi-step oxidative process requiring molecular oxygen. [] In Bacillus subtilis, a cytochrome P450 enzyme, CypX (CYP134A1), has been identified as the catalyst for this transformation. [] CypX exhibits a specific binding affinity for Cyclo(L-leucyl-L-leucyl) and catalyzes its oxidation into intermediate products that ultimately lead to pulcherriminic acid formation. []

Q3: Are there any genetic factors regulating the biosynthesis of Cyclo(L-leucyl-L-leucyl) and pulcherriminic acid?

A: Research on Bacillus subtilis has identified a MarR-like protein, PchR (YvmB), that plays a regulatory role in the expression of genes involved in pulcherriminic acid biosynthesis. [] While the precise mechanisms are still being investigated, this finding suggests a complex genetic regulation of the pathway involving Cyclo(L-leucyl-L-leucyl) as an intermediate.

Q4: What is the significance of pulcherriminic acid production in microorganisms?

A: While further research is needed to fully elucidate its function, pulcherriminic acid is believed to be a precursor to pulcherrimin, an extracellular iron chelate. [] This suggests a potential role in iron acquisition and homeostasis for the microorganisms that produce it.

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